Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s systematic name, tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate , follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is 1H-pyrazolo[3,4-d]pyrimidine , a fused bicyclic system comprising pyrazole and pyrimidine rings. Substituents are numbered as follows:
- Chloro at position 4 of the pyrimidine ring.
- Methyl at position 3 of the pyrazole ring.
- A piperidine moiety attached via position 1 of the pyrazolopyrimidine, with a tert-butoxycarbonyl (Boc) group at position 1 of the piperidine.
The tert-butyl group is designated using the tert- prefix, while the carboxylate ester follows Cahn-Ingold-Prelog priority rules.
Molecular Formula and Structural Isomerism
The molecular formula C₁₆H₂₂ClN₅O₂ (molecular weight: 351.8 g/mol) was confirmed via high-resolution mass spectrometry. Key structural features include:
- Pyrazolo[3,4-d]pyrimidine core : A planar, aromatic system with delocalized π-electrons.
- Piperidine ring : Adopts a chair conformation, with the Boc group in an equatorial position to minimize steric strain.
- Stereochemical considerations : The piperidine’s 4-position substitution introduces potential axial/equatorial isomerism, though no stereoisomers are reported for this compound.
Table 1: Molecular Formula Breakdown
| Component | Count | Role in Structure |
|---|---|---|
| Carbon (C) | 16 | Backbone of heterocycles and Boc |
| Hydrogen (H) | 22 | Saturation of rings and substituents |
| Chlorine (Cl) | 1 | Electrophilic substituent |
| Nitrogen (N) | 5 | Heteroatoms in pyrazole/pyrimidine |
| Oxygen (O) | 2 | Carboxylate ester functionality |
Crystallographic Data and Solid-State Configuration
No experimental crystallographic data for this compound is available in the provided sources. However, analogous pyrazolopyrimidine derivatives typically exhibit:
- Planar heteroaromatic cores with bond lengths of 1.33–1.38 Å for C-N and 1.40–1.42 Å for C-C.
- Piperidine rings in chair conformations, with substituents influencing puckering parameters.
X-ray diffraction would resolve the dihedral angle between the pyrazolopyrimidine and piperidine rings, critical for understanding π-π stacking interactions in solid-state packing.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While specific NMR data for this compound is not provided, predicted spectral features based on its structure include:
- ¹H NMR :
- Pyrazolopyrimidine protons : Downfield shifts (δ 8.5–9.0 ppm) due to aromatic deshielding.
- Piperidine protons : Axial protons at δ 2.5–3.5 ppm; equatorial protons at δ 1.5–2.0 ppm.
- tert-butyl group : A singlet at δ 1.4 ppm (9H).
- ¹³C NMR :
- Carbonyl carbon (Boc) : δ 155–160 ppm.
- Pyrazolopyrimidine carbons : δ 140–160 ppm (aromatic carbons).
2D techniques (HSQC, HMBC) would confirm connectivity, particularly between the piperidine and heteroaromatic moieties.
Mass Spectrometry Fragmentation Patterns
The molecular ion peak [M+H]⁺ is expected at m/z 352.8. Key fragmentation pathways include:
- Loss of the tert-butoxy group (-C₄H₉O ), yielding a fragment at m/z 253.
- Cleavage of the piperidine-carboxylate bond, producing ions at m/z 196 (pyrazolopyrimidine-piperidine) and m/z 156 (Boc group).
Table 2: Predicted Mass Spectral Peaks
| m/z | Fragment Ion |
|---|---|
| 352.8 | [M+H]⁺ (Molecular ion) |
| 253.0 | [M+H – C₄H₉O]⁺ |
| 196.2 | Pyrazolopyrimidine-piperidine |
| 156.1 | Boc fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles
- IR Spectroscopy :
- C=O stretch : Strong absorption at 1700–1720 cm⁻¹ (carboxylate ester).
- C-N stretch : Bands at 1200–1300 cm⁻¹ (pyrazolopyrimidine).
- UV-Vis Spectroscopy :
- π→π* transitions : Maxima at 260–280 nm (aromatic system).
- n→π* transitions : Weak bands near 320 nm (lone pairs on nitrogen).
Properties
Molecular Formula |
C16H22ClN5O2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
tert-butyl 4-(4-chloro-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN5O2/c1-10-12-13(17)18-9-19-14(12)22(20-10)11-5-7-21(8-6-11)15(23)24-16(2,3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
BZWSJTNSHPBMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NC=N2)Cl)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is commonly synthesized via cyclization reactions involving hydrazine derivatives and substituted pyrimidines:
Starting from 4,6-dichloro-5-acetylpyrimidine, reaction with tert-butyl 4-hydrazinopiperidine-1-carboxylate facilitates ring closure to form the pyrazolopyrimidine core with the 4-chloro and 3-methyl substituents intact.
The methyl group at position 3 is introduced through the acetyl substituent on the pyrimidine precursor, which participates in cyclization with hydrazine to form the methyl-substituted pyrazole ring.
Coupling with Boc-Protected Piperidine
The nitrogen at position 1 of the pyrazolopyrimidine is coupled with the piperidine nitrogen protected by a tert-butyl carbamate (Boc) group, ensuring selective substitution and stability during the synthesis.
Coupling reactions often utilize bases such as cesium carbonate or potassium carbonate in polar aprotic solvents like N-methylpyrrolidone (NMP) or N,N-dimethylacetamide (DMA) under inert atmosphere and elevated temperatures (70-100 °C) to facilitate nucleophilic substitution.
An example procedure involves mixing 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl (3S)-3-(methylsulfonyl)oxy)piperidine-1-carboxylate in the presence of cesium carbonate in NMP at 70 °C overnight, followed by workup and purification to yield the Boc-protected pyrazolopyrimidine-piperidine conjugate.
Alternative Coupling via Mitsunobu Reaction
- Another approach employs diisopropyl azodicarboxylate (DIAD) and triethylphosphine in tetrahydrofuran (THF) at low temperature (5-10 °C) to promote coupling between 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-tert-butyl-3-hydroxypiperidine-1-carboxylate via Mitsunobu reaction, yielding the desired product after purification.
Post-Coupling Functionalization
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) may be applied to further modify the pyrazolopyrimidine ring, introducing additional substituents at the 3-position or other ring positions, enhancing the compound's diversity and biological properties.
The use of cesium carbonate as a base in NMP at 70 °C provides good yields and clean reactions for the coupling step, with the Boc group providing protection and stability to the piperidine nitrogen.
Mitsunobu reaction conditions offer an alternative route to couple hydroxyl-substituted piperidine derivatives with the pyrazolopyrimidine core, useful when direct nucleophilic substitution is challenging.
The choice of solvent and temperature is critical; polar aprotic solvents and elevated temperatures favor substitution reactions, while milder conditions are used in Mitsunobu reactions to preserve sensitive functional groups.
Post-coupling palladium-catalyzed cross-couplings expand the scope of functionalization, allowing introduction of various aryl groups, which can modulate biological activity.
The preparation of tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-yl)piperidine-1-carboxylate relies on the strategic synthesis of the pyrazolopyrimidine core followed by selective coupling with Boc-protected piperidine derivatives. The key methods include nucleophilic substitution in polar aprotic solvents with bases like cesium carbonate and Mitsunobu coupling for hydroxyl precursors. Reaction conditions typically involve inert atmospheres, controlled temperatures, and purification by filtration and chromatography. These methods provide moderate to good yields and allow further functionalization through palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate has been studied for its role as a potential therapeutic agent. Its structural components suggest activity against various biological targets, particularly in oncology and neurology.
Case Studies
- Inhibition of Protein Kinases : Research indicates that compounds similar to this structure can act as ATP-competitive inhibitors of protein kinases, which are crucial in cancer signaling pathways. The pyrazolo[3,4-D]pyrimidine scaffold is known for its ability to inhibit Src family kinases, which play a significant role in tumor progression and metastasis .
Neuropharmacology
The compound's interaction with central nervous system targets has been investigated for potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.
Research Findings
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various signaling pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
- Compound A: (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Similarity: 0.63) Key Differences: Incorporates a phenoxyphenyl group at position 3 and an amino group at position 4 on the pyrazolo[3,4-d]pyrimidine core. The Boc group is attached to a piperidine ring at position 3 instead of position 3. Applications: This derivative is optimized for higher solubility and target affinity in kinase inhibition studies due to its polar amino group and extended aromatic system .
Compound B : 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Piperidine-Boc Derivatives with Heterocyclic Cores
- Compound C: tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate Key Differences: Features a benzodiazol-1-yl core instead of pyrazolo[3,4-d]pyrimidine. The nitro and chloro substituents enhance electrophilicity for nucleophilic substitution reactions. Applications: Used as a precursor for synthesizing benzimidazolone-based kinase inhibitors .
Compound D : tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Key Differences : Lacks the pyrazolo[3,4-d]pyrimidine system; instead, it contains an acetylated piperidine linked to a carbamate group.
- Applications : A key intermediate in synthesizing acetylated piperidine derivatives for protease inhibition studies .
Biological Activity
Overview
Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C17H21ClN5O2
- Molecular Weight : 354.83 g/mol
- CAS Number : 943324-22-9
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. A study indicated that derivatives exhibited IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116, suggesting potent antiproliferative activity .
Anti-inflammatory Activity
Anti-inflammatory effects have also been reported for related compounds. In vitro assays demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives inhibited cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. The IC50 values for COX-2 inhibition ranged from 0.04 to 0.09 μmol, comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could serve as a scaffold for developing new anti-inflammatory agents.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines have been observed to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For instance, compounds with similar structures demonstrated selectivity towards CDK2 and CDK9 .
- Receptor Modulation : These compounds may act as modulators of tyrosine kinase receptors involved in cancer progression and inflammation .
Case Study 1: Antitumor Activity
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their potential as antitumor agents. The derivatives were tested against several cancer cell lines, revealing that modifications at specific positions significantly enhanced their cytotoxicity. The study reported that the compound exhibited a strong inhibitory effect on tumor cell proliferation with an IC50 value of approximately 0.36 µM against CDK2 .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, a series of synthesized pyrimidine derivatives were assessed for their ability to inhibit COX enzymes. The results indicated that several compounds showed significant inhibition of COX-2 activity with IC50 values comparable to those of standard anti-inflammatory medications . This reinforces the potential therapeutic applications of pyrazolo[3,4-d]pyrimidines in treating inflammatory diseases.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
